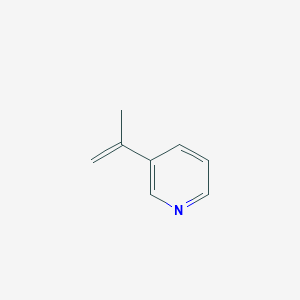

3-(Prop-1-en-2-yl)pyridine

Description

Contextualization within Pyridine (B92270) Chemistry

The pyridine core is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, significantly influences its reactivity. nih.gov This inherent electronic property makes direct functionalization of the pyridine ring a challenging yet crucial area of organic synthesis. nih.govresearchgate.net

Traditionally, functionalization at the C2 and C4 positions of the pyridine ring is more readily achieved due to the electronic influence of the nitrogen atom. researchgate.net However, the synthesis of 3-substituted pyridines, such as 3-(prop-1-en-2-yl)pyridine, often requires more specialized synthetic strategies to overcome the inherent regioselectivity of the pyridine ring. The presence of the isopropenyl substituent at the 3-position further diversifies the chemical space of pyridine derivatives, offering a valuable building block for the synthesis of more complex molecules.

Significance of the Prop-1-en-2-yl Moiety in Organic Synthesis

The prop-1-en-2-yl group, or isopropenyl group, is a valuable functional handle in organic synthesis. The double bond within this moiety allows for a variety of chemical transformations. For instance, it can undergo reduction to form the corresponding propyl-substituted compound. The isopropenyl group is a key structural feature in various natural products and can be involved in important biological interactions. orgsyn.org In the context of this compound, this moiety provides a site for further chemical modification, enabling the synthesis of a diverse range of derivatives with potentially new and interesting properties.

Research Landscape and Emerging Areas in Pyridine Functionalization

The field of pyridine functionalization is a dynamic area of research, with continuous efforts to develop novel and efficient methods for introducing a wide range of functional groups onto the pyridine core. nih.gov Direct C-H functionalization has emerged as a powerful and atom-economical strategy for this purpose. nih.govmdpi.com Recent advancements have focused on achieving regioselectivity, particularly for the less accessible C3 and C4 positions. nih.govchemrxiv.orgresearchgate.net

Innovative approaches, including the use of transition-metal catalysis, photocatalysis, and novel directing groups, are expanding the toolkit for pyridine modification. nih.gov The development of methods for the late-stage functionalization of pyridine-containing molecules is of particular importance in medicinal chemistry, as it allows for the rapid generation of analogues of biologically active compounds. nih.govchemrxiv.org Research into the synthesis and reactions of compounds like this compound contributes to this broader effort by providing insights into the reactivity of substituted pyridines and offering new synthons for the construction of complex molecular architectures.

Interactive Data Table: Properties of Pyridine Derivatives

Below is an interactive table summarizing some key physical and chemical properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 15825-89-5 | C8H9N | 119.16 |

| 2-Isopropenylpyridine (B1346815) | 6515-13-5 | C8H9N | 119.16 |

| 4-Isopropenylpyridine | 1124-20-5 | C8H9N | 119.16 |

| 3-Brom-5-(prop-1-en-2-yl)pyridin | 40472-88-6 | C8H8BrN | 198.06 |

| 2-Bromo-3-isopropylpyridine | 1417518-11-6 | C8H10BrN | 200.08 |

| 4-Chloro-3-isopropylpyridine | 860412-09-5 | C8H10ClN | 155.62 |

Structure

3D Structure

Properties

IUPAC Name |

3-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-7(2)8-4-3-5-9-6-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDWPSQOAUMNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480964 | |

| Record name | 3-(1-methylethenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15825-89-5 | |

| Record name | 3-(1-methylethenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(prop-1-en-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Synthetic Routes to 3-(Prop-1-en-2-yl)pyridine

Direct synthetic methods offer an efficient pathway to this compound by directly introducing the prop-1-en-2-yl group onto the pyridine (B92270) scaffold. These routes are often favored for their atom economy and reduced step count.

Condensation Reactions for Pyridine-Alkenyl Scaffolds

Condensation reactions represent a classical and widely utilized approach for the formation of pyridine and its derivatives. numberanalytics.comnih.gov These reactions typically involve the reaction of aldehydes, ketones, or their derivatives with a nitrogen source, such as ammonia (B1221849), to construct the pyridine ring. numberanalytics.comnih.govwikipedia.org

One of the foundational methods is the Chichibabin pyridine synthesis , which involves the condensation of aldehydes and ammonia. numberanalytics.com This method, though established, can sometimes suffer from low yields. wikipedia.org Another significant condensation reaction is the Hantzsch pyridine synthesis , which traditionally uses a β-keto acid, an aldehyde, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine derivative. wikipedia.orgbeilstein-journals.org

The Claisen-Schmidt condensation is another relevant method, used to synthesize chalcones which can be precursors to pyridines. bamu.ac.innih.gov This reaction involves the condensation of an aldehyde or ketone with another carbonyl compound in the presence of a base. bamu.ac.in For instance, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one was synthesized by the condensation of 3-acetylpyridine (B27631) and thiophene-2-carboxaldehyde. nih.gov Similarly, various pyridine-based chalcones have been synthesized via aldol (B89426) condensation reactions. brieflands.com

A general representation of a condensation reaction to form a pyridine derivative is the reaction of an α,β-unsaturated ketone with an enamine, which upon cyclization and oxidation yields the substituted pyridine.

| Reaction Name | Reactants | Key Features |

| Chichibabin Synthesis | Aldehydes, Ammonia | Forms the pyridine ring directly. numberanalytics.comwikipedia.org |

| Hantzsch Dihydropyridine Synthesis | β-Keto acid, Aldehyde, Ammonia | Forms a dihydropyridine intermediate. wikipedia.orgbeilstein-journals.org |

| Claisen-Schmidt Condensation | Aldehyde/Ketone, Carbonyl Compound | Produces chalcone (B49325) intermediates. bamu.ac.innih.gov |

Metal-Catalyzed Coupling Reactions for Pyridine-Alkenyl Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon bonds. These methods offer high efficiency and selectivity in constructing the pyridine-alkenyl linkage. Nickel-catalyzed reductive cross-couplings, for example, have emerged as a powerful method for C-C bond formation. chinesechemsoc.org

A notable strategy involves the ruthenium-catalyzed β-selective alkylation of vinylpyridines with aldehydes or ketones. rsc.org This deoxygenative coupling, mediated by hydrazine (B178648) (N₂H₄), allows for the regioselective alkylation of various vinylpyridines, including challenging 3-vinylpyridine (B15099) derivatives. rsc.org The reaction proceeds efficiently for a broad range of substrates, highlighting its versatility. rsc.org

Another approach utilizes transition metal-catalyzed cyclization reactions. For example, the Bönnemann cyclization employs a metal catalyst, often cobalt or nickel, to react acetylene (B1199291) with a nitrile to form the pyridine ring. beilstein-journals.orgpostapplescientific.com This method is recognized for its scalability and high yields. postapplescientific.com

Boronic acids and their esters are also key players in cross-coupling reactions, frequently used in transition metal-catalyzed processes to form new carbon-carbon bonds. frontierspecialtychemicals.com While a direct Suzuki or similar coupling of a pyridine boronic acid with a propenyl partner to form this compound is plausible, specific examples for this exact transformation are less commonly reported in the initial search results. However, the general utility of these reagents in pyridine functionalization is well-established.

| Reaction Type | Catalyst | Reactants | Key Features |

| Ruthenium-Catalyzed Alkylation | Ruthenium Complex | Vinylpyridine, Aldehyde/Ketone | β-selective, deoxygenative coupling. rsc.org |

| Bönnemann Cyclization | Cobalt or Nickel | Acetylene, Nitrile | Scalable, high-yield cyclization. beilstein-journals.orgpostapplescientific.com |

Multi-Step Synthesis Approaches from Pyridine Precursors

In cases where direct methods are not feasible or efficient, multi-step synthetic sequences starting from readily available pyridine precursors are employed. These strategies offer flexibility in introducing various functional groups.

One common precursor is 3-acetylpyridine. This compound can undergo a Wittig reaction with a methylenetriphenylphosphorane (B3051586) to generate the desired prop-1-en-2-yl group. Another approach involves the dehydration of a tertiary alcohol, which can be formed by the reaction of 3-acetylpyridine with a methyl Grignard reagent (methylmagnesium bromide).

Another versatile precursor is 2-aminopyridine, which can be used to synthesize a variety of substituted heterocyclic compounds. researchgate.net For instance, new 3-substituted heterocyclic compounds containing a bridgehead nitrogen have been synthesized through multi-step reactions starting from 2-aminopyridine. researchgate.net

Green Chemistry Approaches in the Synthesis of Pyridine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact. numberanalytics.com This includes the use of greener solvents, catalysts, and more energy-efficient reaction conditions. researchgate.net

Multicomponent reactions (MCRs) are a cornerstone of green synthesis due to their high atom economy and efficiency. bohrium.com These one-pot reactions combine three or more reactants to form a complex product, reducing the number of synthetic steps and waste generation. bohrium.comsamipubco.com For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through multicomponent reactions. beilstein-journals.org

The use of biocatalysts, such as enzymes, offers an environmentally friendly alternative to traditional chemical synthesis. numberanalytics.com Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and purer products. nih.gov For instance, an efficient synthesis of novel pyridine derivatives was achieved via a one-pot, four-component reaction under microwave irradiation. nih.gov

Solvent-free and catalyst-free reaction conditions are also being explored to create more sustainable synthetic processes. researchgate.net The use of aqueous media is another green approach, as demonstrated in the synthesis of pyridine derivatives using a nanocatalyst in water at ambient temperature. samipubco.com

Industrial-Scale Synthesis Considerations for Pyridine-Containing Compounds

The large-scale production of pyridine and its derivatives necessitates efficient and cost-effective synthetic methods. beilstein-journals.org Historically, pyridine was obtained from coal tar, but this process is inefficient. wikipedia.org Modern industrial synthesis relies on chemical reactions like the Chichibabin synthesis and the Bönnemann cyclization. beilstein-journals.orgpostapplescientific.com

For industrial applications, continuous flow reactors are often employed to ensure efficient mixing, heat transfer, and reaction control, leading to optimized yields and minimized byproducts. The reaction conditions, including temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency.

The aerobic gas-phase condensation of aldehydes like crotonaldehyde (B89634) and formaldehyde (B43269) with ammonia is another significant industrial process for producing simple pyridines. nih.govbeilstein-journals.orgrsc.org The choice of industrial route often depends on the availability and cost of the starting materials. For instance, the synthesis of nicotinic acid can be achieved from 2-methyl-5-ethylpyridine or 3-picoline, which are major side products in some industrial pyridine syntheses. beilstein-journals.org

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Prop-1-en-2-yl (Isopropenyl) Group

The isopropenyl group, a disubstituted alkene, is a key functional group that dictates a significant portion of the reactivity of 3-(prop-1-en-2-yl)pyridine.

Olefin Metathesis Reactions and Catalytic Performance

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. While specific studies on the olefin metathesis of this compound are not extensively detailed in the provided results, the general principles of olefin metathesis can be applied. Molybdenum and ruthenium-based catalysts are commonly employed for such transformations. uwindsor.cagoogle.com For instance, molybdenum imido alkylidene catalysts have shown high reactivity in various metathesis reactions. uwindsor.ca The reactivity of these catalysts can be tuned by modifying the ligands. For example, more electron-withdrawing alkoxide ligands on a molybdenum catalyst can increase the metal's electrophilicity and enhance its catalytic activity. uwindsor.ca Ruthenium-based catalysts, such as those of the Grubbs and Hoveyda-Grubbs type, are also widely used and are known for their tolerance to various functional groups. uwindsor.camdpi.com The choice of catalyst and reaction conditions would be crucial in achieving successful metathesis with this compound, potentially leading to the synthesis of more complex molecules.

| Catalyst Type | Key Features | Potential Application for this compound |

| Molybdenum Imido Alkylidene | High reactivity, tunable by ligand modification. uwindsor.ca | Cross-metathesis with other olefins to form new substituted pyridines. |

| Grubbs-type Ruthenium | High tolerance for functional groups. uwindsor.camdpi.com | Ring-closing metathesis if another double bond is present in the molecule. |

| Hoveyda-Grubbs type Ruthenium | Often used for their stability and controlled reactivity. google.com | Selective cross-metathesis reactions. |

Hydrogenation and Reduction Pathways of the Alkene Moiety

The double bond of the isopropenyl group can be readily reduced to a single bond through hydrogenation. This transformation typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. smolecule.com The reduction converts the isopropenyl group into an isopropyl group, yielding 3-isopropylpyridine. The conditions for this reaction, including temperature and pressure, can be optimized to ensure complete conversion. rsc.org Asymmetric hydrogenation is also a possibility, which would lead to the formation of a chiral center if the substitution pattern allows. For example, iridium complexes with chiral ligands have been used for the highly efficient and enantioselective hydrogenation of certain substituted pyridines. dicp.ac.cn

The reduction of the alkene can also be achieved using other reducing agents, such as lithium aluminum hydride (LiAlH₄), although this is less common for simple alkenes compared to catalytic hydrogenation. smolecule.com

Oxidation Reactions of the Alkenyl Chain

The isopropenyl group is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. smolecule.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone can cleave the double bond, potentially leading to the formation of a ketone (3-acetylpyridine) and formaldehyde (B43269). Milder oxidizing agents, such as peroxy acids like m-chloroperbenzoic acid (m-CPBA), can epoxidize the double bond to form an epoxide ring. This epoxide can then undergo further reactions, such as hydrolysis to form a diol. The pyridine (B92270) nitrogen can also be oxidized to an N-oxide using reagents like hydrogen peroxide. smolecule.comacs.org

| Oxidizing Agent | Potential Product(s) |

| Potassium Permanganate (KMnO₄) | 3-Acetylpyridine (B27631), Formaldehyde |

| Ozone (O₃) | 3-Acetylpyridine, Formaldehyde |

| m-Chloroperbenzoic acid (m-CPBA) | 3-(1-methyloxiran-2-yl)pyridine (epoxide) |

| Hydrogen Peroxide (H₂O₂) | This compound N-oxide |

Cycloaddition Reactions Involving the Prop-1-en-2-yl System

The isopropenyl group can participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions or undergoing [3+2] cycloadditions. In a Diels-Alder reaction, this compound would react with a conjugated diene to form a six-membered ring. However, studies have shown that 2-isopropenylpyridine (B1346815) can be unreactive in Lewis acid-promoted Diels-Alder reactions, possibly due to steric hindrance that prevents the alkene from achieving the necessary planarity with the pyridine ring. rsc.org The reactivity in cycloadditions can be influenced by the electronic nature of the substituents on both the diene and the dienophile. Formal [3+3] cycloaddition reactions have also been described for the synthesis of substituted pyridines from other starting materials. researchgate.netacs.org

Reactions of the Pyridine Nucleus

The pyridine ring, being an electron-deficient aromatic system, undergoes a different set of reactions compared to the isopropenyl group.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.comijrar.org This deactivation makes the pyridine ring less nucleophilic. ijrar.org When EAS does occur, substitution is directed to the 3-position (meta-position), as the intermediates for ortho and para substitution are significantly destabilized. youtube.comquora.com

The presence of the isopropenyl group at the 3-position will further influence the regioselectivity of any subsequent electrophilic substitution. The isopropenyl group is generally considered to be an ortho-, para-directing group in electrophilic aromatic substitution on benzene rings. However, in the context of the deactivated pyridine ring, its influence might be less pronounced. The reaction conditions for EAS on pyridine are often harsh, requiring high temperatures and strong acids. quora.com Common EAS reactions include nitration and sulfonation. masterorganicchemistry.com To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide, which is more reactive than pyridine itself. ijrar.org

Nucleophilic Addition Reactions to the Pyridine Core

The pyridine ring, being an electron-deficient aromatic system, is generally resistant to direct nucleophilic attack. stackexchange.com This is due to the high electron density of the aromatic π-system. Consequently, for a nucleophilic addition to occur on the pyridine core of a molecule like this compound, the ring typically requires activation. wiley.commdpi.com

Activation is commonly achieved by treating the pyridine with an activating agent, such as an acyl chloride or alkyl chloroformate, which reacts with the nitrogen atom to form a highly electrophilic N-activated pyridinium (B92312) salt. mdpi.com This activation dramatically lowers the energy barrier for nucleophilic attack. Once activated, the pyridinium ring becomes susceptible to the addition of various nucleophiles, including organometallic reagents (e.g., Grignard or organozinc reagents), enamines, or enolates. wiley.commdpi.com

The addition of the nucleophile is regioselective, typically occurring at the C2 or C4 positions of the pyridine ring, leading to the formation of stable 1,2-dihydropyridine or 1,4-dihydropyridine (B1200194) products. mdpi.com The specific regiochemical outcome can be influenced by factors such as the nature of the activating group, the nucleophile used, and the substitution pattern on the pyridine ring. mdpi.com For a 3-substituted pyridine like this compound, nucleophilic attack on the activated form could potentially yield a mixture of C2, C4, and C6 addition products.

Table 1: Regioselectivity in Nucleophilic Addition to Activated Pyridines

| Pyridine Substrate Type | Activating Agent | Nucleophile | Predominant Product(s) |

|---|---|---|---|

| Unsubstituted Pyridine | Acyl Halide | Grignard Reagent | Mixture of 1,2- and 1,4-dihydropyridines |

| 3-Substituted Pyridine | Chloroformate | Organozinc Reagent | Mixture of 1,2- and 1,4-dihydropyridines |

| 3-Substituted Pyridine with Bulky Group | Acyl Chloride | Grignard Reagent | C6-substituted 1,2-dihydropyridine mdpi.com |

| 4-Substituted Pyridine | Acyl Halide | Organocuprate | 1,2-dihydropyridine |

This table provides illustrative examples of nucleophilic addition reactions on activated pyridine rings.

Coordination Chemistry and Ligand Formation with Pyridine

The pyridine moiety possesses a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital, which allows it to function effectively as a Lewis base or ligand in coordination chemistry. vulcanchem.comsavemyexams.com Consequently, this compound can coordinate to a wide variety of transition metal ions to form stable metal complexes. wikipedia.org In most instances, it acts as a monodentate ligand, donating its nitrogen lone pair to an empty orbital on the metal center to form a coordinate covalent bond. savemyexams.comuleth.ca

Studies on analogous alkenylpyridine compounds have demonstrated their ability to form complexes with various metals, including palladium(II) and iridium(III). uleth.caresearchgate.netscispace.com In these complexes, coordination occurs primarily through the pyridine nitrogen atom. For example, the addition of alkenylpyridines to palladium(II) precursors yields square planar complexes of the type trans-PdCl₂L₂, where L is the alkenylpyridine ligand. uleth.ca

The nature of the metal, its oxidation state, and the other ligands present in the coordination sphere determine the geometry of the resulting complex, which can range from linear and tetrahedral to square planar and octahedral. wikipedia.org The alkenyl substituent on the pyridine ring can also influence the electronic properties and steric environment of the metal complex.

Table 2: Examples of Metal Complexes with Pyridine-Type Ligands

| Metal Ion | Ligand Example | Typical Geometry | Reference |

|---|---|---|---|

| Palladium(II) | 4-Vinylpyridine | Square Planar | uleth.ca |

| Iridium(III) | Alkenyl Pyridine Derivatives | Octahedral | researchgate.netscispace.com |

| Copper(II) | Pyridine | Octahedral / Square Pyramidal | wikipedia.org |

| Rhodium(I) | 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | Square Planar | |

| Silver(I) | Pyridine-containing chalcones | Distorted Trigonal |

This table summarizes common coordination geometries for various metal ions with pyridine and its derivatives.

Mechanisms of Key Chemical Transformations

Mechanism of Nucleophilic Addition to an Activated Pyridine Ring:

The key transformation of the pyridine core involves its activation followed by nucleophilic attack. The mechanism proceeds through the following steps:

N-Activation: The reaction is initiated by the addition of an activating agent (e.g., an acyl chloride, R-COCl) to the pyridine. The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This step forms a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the parent pyridine.

Nucleophilic Attack: A nucleophile (Nu⁻) then attacks one of the electron-deficient carbon atoms of the pyridinium ring. The attack typically occurs at the C2, C4, or C6 position. This addition breaks the aromaticity of the ring and forms a neutral dihydropyridine (B1217469) derivative. ntnu.no

Product Formation: The resulting dihydropyridine is often stable and can be isolated as the final product. In some cases, subsequent rearomatization can occur through the elimination of a leaving group, but with reagents like Grignard or organozinc compounds, the dihydropyridine is the typical endpoint.

Mechanism of Coordination Complex Formation:

The formation of a metal complex is a fundamental reaction of this compound, acting as a ligand (L).

Ligand Approach: The this compound molecule, with its electron-rich nitrogen, approaches a metal ion (Mⁿ⁺) that has vacant orbitals (a Lewis acid).

Dative Bond Formation: The lone pair of electrons on the pyridine nitrogen is donated to an empty d-orbital of the transition metal ion. savemyexams.com This forms a coordinate (or dative) covalent bond between the nitrogen and the metal (L→M).

Complex Formation: Depending on the coordination number of the metal ion and the reaction stoichiometry, one or more ligand molecules can bind to the central metal ion, resulting in the formation of a coordination complex, such as [M(L)ₓ]ⁿ⁺. wikipedia.org

Mechanism of Pyridine N-Oxide Rearrangement:

Another potential transformation involves the oxidation of the pyridine nitrogen to form a pyridine N-oxide, which can then undergo rearrangement.

N-Oxidation: this compound can be oxidized using agents like hydrogen peroxide or m-CPBA to form the corresponding this compound N-oxide.

Acylation and Rearrangement: Treatment of the N-oxide with an anhydride (B1165640), like acetic anhydride, leads to acylation of the oxide oxygen. stackexchange.comacs.org This is followed by a rearrangement. For N-oxides with an alkyl group at the C2 position, a acs.orgacs.org-sigmatropic rearrangement (the Boekelheide reaction) can occur. chemtube3d.comwikipedia.org For unsubstituted N-oxides, the mechanism involves nucleophilic attack of the acetate (B1210297) at the C2 position, followed by elimination to yield a 2-acetoxypyridine, which can be hydrolyzed to the corresponding 2-pyridone. stackexchange.com

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationbenchchem.comuobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3-(Prop-1-en-2-yl)pyridine. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the carbon-hydrogen framework of the molecule. uobasrah.edu.iqpressbooks.pub

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and the isopropenyl substituent.

The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.7 ppm) due to the deshielding effect of the aromatic ring current. ucl.ac.uk Specifically, the proton at the C2 position is often the most deshielded, appearing at the lowest field, followed by the protons at C6, C4, and C5. The exact chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between adjacent protons, providing crucial information about their relative positions on the ring. oxinst.com

The protons of the isopropenyl group give rise to characteristic signals in the aliphatic region of the spectrum. The methyl protons (CH₃) typically appear as a singlet around δ 2.1 ppm. The two vinylic protons (=CH₂) are non-equivalent and are expected to appear as two distinct signals, likely singlets or narrow multiplets, in the range of δ 5.0-5.5 ppm.

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyridine H2 | ~8.6 | d | Chemical shifts for pyridine protons can vary based on solvent and substitution. pitt.edu |

| Pyridine H4 | ~7.7 | dt | |

| Pyridine H5 | ~7.3 | ddd | |

| Pyridine H6 | ~8.5 | dd | |

| Vinylic =CH₂ | ~5.1 - 5.4 | s | Two separate signals for the non-equivalent vinylic protons. |

Note: The data presented are approximate and can vary based on the solvent and specific experimental conditions. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, 'm' a multiplet, and 's' a singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. pressbooks.pubsavemyexams.com In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. libretexts.org

The carbon atoms of the pyridine ring typically resonate in the aromatic region (δ 120-150 ppm). hmdb.ca The carbons directly bonded to the nitrogen atom (C2 and C6) are generally found at the lower field end of this range. The isopropenyl group's carbon atoms also give distinct signals. The quaternary carbon of the double bond (C=C(CH₃)) appears downfield, while the terminal methylene (B1212753) carbon (=CH₂) and the methyl carbon (CH₃) appear at higher fields. pressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Pyridine C2 | ~149 | Chemical shifts are influenced by the electronegativity of adjacent atoms and hybridization. pressbooks.pub |

| Pyridine C3 | ~135 | |

| Pyridine C4 | ~134 | |

| Pyridine C5 | ~123 | |

| Pyridine C6 | ~147 | |

| Isopropenyl C= | ~142 | |

| Isopropenyl =CH₂ | ~115 |

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental setup.

To unambiguously assign all proton and carbon signals and to confirm the structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. oxinst.comiranchembook.ir For this compound, COSY spectra would show correlations between the coupled protons on the pyridine ring (e.g., H4 with H5, and H5 with H6). marquette.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. researchgate.net It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For instance, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying quaternary carbons (which have no attached protons) and for confirming the connection between the pyridine ring and the isopropenyl group. For example, correlations would be expected between the vinylic protons and the pyridine C3, and between the pyridine H2/H4 and the quaternary carbon of the isopropenyl group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

In the IR spectrum of this compound, characteristic absorption bands would be expected for:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the C=C bonds in the pyridine ring and the isopropenyl group, as well as the C=N bond in the pyridine ring, are expected in the 1400-1650 cm⁻¹ region. vulcanchem.comiucr.org

C-H bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring appear in the 700-900 cm⁻¹ region, and their exact position can help confirm the 3-substitution pattern. mdpi.com

Raman spectroscopy provides complementary information, particularly for the non-polar C=C bond of the isopropenyl group, which may show a strong signal.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | Medium-Weak |

| Alkene =C-H stretch | 3100-3050 | Medium |

| Aliphatic C-H stretch | 2980-2850 | Medium |

| C=C/C=N stretch (aromatic ring) | 1600-1450 | Medium-Strong |

| C=C stretch (alkene) | ~1650 | Medium-Weak (IR), Strong (Raman) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one formed by the pyridine ring and the isopropenyl group in this compound, exhibit characteristic absorption bands. The spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic and vinylic systems. The conjugation between the pyridine ring and the double bond may lead to a red shift (shift to longer wavelength) of these absorption maxima compared to non-conjugated pyridines or alkenes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. brieflands.com The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight (119.16 g/mol ).

The fragmentation pattern provides a "fingerprint" of the molecule. libretexts.org Common fragmentation pathways for this compound would likely involve:

Loss of a methyl group (-CH₃): This would result in a prominent peak at m/z 104.

Cleavage of the entire isopropenyl group: This could lead to a fragment corresponding to the pyridine ring.

Rearrangements and fragmentation of the pyridine ring: Pyridine itself shows a complex fragmentation pattern, including the loss of HCN to give a cyclobutadiene (B73232) radical cation. nih.govaip.org

High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound and its fragments with very high precision.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

| Tetramethylsilane (TMS) |

X-ray Diffraction (XRD) for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any published single-crystal X-ray diffraction data for the specific compound this compound. Consequently, detailed crystallographic information such as unit cell parameters, space group, and specific interatomic distances and angles for its solid-state structure is not currently available.

While X-ray diffraction is a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids, it appears that such an analysis has not been reported for this compound. The determination of a crystal structure through XRD would provide valuable insights into the molecule's conformation, packing arrangement in the solid state, and the nature of any intermolecular interactions, such as hydrogen bonds or π-stacking, which influence its physical properties.

Crystallographic data is available for structurally related compounds, including various pyridine and propenone derivatives. For instance, studies on copper(I) halide complexes with 2-[(prop-2-en-1-yl)sulfanyl]pyridine have been conducted, revealing how the pyridine and propenyl moieties coordinate to a metal center. iucr.org Similarly, the crystal structures of compounds like (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one and 3-(4-Methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one have been determined, providing information on the solid-state conformations of similar propenone-pyridine frameworks. However, this information is not directly applicable to the unsubstituted title compound.

Without experimental XRD data for this compound, any discussion of its solid-state structure remains speculative and would require computational modeling or future experimental investigation.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties from first principles. For pyridine (B92270) derivatives, these calculations are essential for understanding how substituents influence the electronic structure and reactivity of the aromatic ring.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is used to investigate the electronic structure of molecules, focusing on the electron density rather than the complex many-electron wavefunction. ias.ac.in For substituted pyridines, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G+(d,p), are widely used to determine a range of properties. ias.ac.inijcce.ac.ir

Applications of DFT to pyridine systems include:

Predicting Reactivity and Nucleophilicity: DFT can be used to calculate global reactivity descriptors, which help in predicting the nucleophilic character of pyridine derivatives, a key factor in their application as organocatalysts. ias.ac.in

Investigating Electronic Structure: The method provides detailed information on the distribution of electron density, which is crucial for understanding the effects of substituents on the pyridine ring. ijcce.ac.ir

Analyzing Non-Linear Optical (NLO) Properties: DFT is employed to compute dipole moments and hyperpolarizability, identifying molecules with potential applications in NLO materials. researchgate.net

Structure-Activity Relationship (SAR) Studies: By calculating electronic properties, DFT can help correlate the structure of pyridine derivatives with their observed biological activities. ijcce.ac.ir

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. semanticscholar.org While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory offer higher accuracy for certain problems.

In the context of complex pyridine derivatives like styrylpyridines, ab initio methods have been used for:

Investigating Excited States: For studying photochemical processes, such as photoisomerization, methods like the complete active space self-consistent field (CASSCF) and second-order Møller–Plesset (MP2) are employed to explore potential energy surfaces of excited states. rsc.org

Locating Conical Intersections: These methods are crucial for identifying minimum-energy conical intersection (MECI) geometries, which are critical points on the potential energy surface where electronic states cross, facilitating non-radiative decay back to the ground state. rsc.org

High-Accuracy Energy and Geometry Calculations: For smaller systems or when high precision is required, ab initio methods provide benchmark data for energies and molecular structures. mostwiedzy.pl

Molecular Geometry Optimization and Conformation Analysis

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of atoms in the molecule—its equilibrium geometry—must be determined. okstate.edu This process, known as geometry optimization, involves using computational algorithms to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a minimum energy structure. nih.gov

For a molecule like 3-(Prop-1-en-2-yl)pyridine, conformation analysis is particularly important. The isopropenyl group can rotate relative to the pyridine ring around the C-C single bond. Computational methods can map the potential energy as a function of this dihedral angle, identifying the lowest-energy conformer (the most stable arrangement) as well as any energy barriers to rotation. DFT methods, such as B3LYP, are commonly used for geometry optimization of pyridine derivatives, providing reliable predictions of bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Electronic Structure Analysis (HOMO-LUMO, MEP, ESP)

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. Computational methods provide several key metrics for this purpose.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. colab.ws

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. colab.ws

This energy gap is also related to the electronic absorption properties of the molecule, corresponding to the energy of the lowest-lying electronic transition. thaiscience.info

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -9.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 7.0 |

Molecular Electrostatic Potential (MEP) / Electrostatic Potential (ESP): The MEP is a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red/Yellow: Regions of negative potential, rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen. thaiscience.inforesearchgate.net

Blue: Regions of positive potential, electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would be expected to show a region of strong negative potential around the nitrogen atom of the pyridine ring, highlighting its basicity and nucleophilic character. A region of negative potential would also be associated with the π-system of the isopropenyl double bond.

Spectroscopic Property Predictions and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra. By calculating properties like vibrational frequencies or electronic transition energies, theoretical spectra can be generated and compared directly with experimental results, aiding in spectral assignment and structural confirmation. ijcce.ac.ir

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. cdnsciencepub.com These calculations also provide the intensity of each vibrational mode. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and effects of anharmonicity, leading to better agreement with experimental data. cdnsciencepub.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a widely used method to calculate the energies of electronic transitions from the ground state to various excited states. ijcce.ac.ir These transition energies and their corresponding oscillator strengths can be used to simulate a UV-Visible absorption spectrum, predicting the wavelength of maximum absorption (λmax). researchgate.net

| Vibrational Mode Description | Calculated Frequency (Unscaled) | Scaled Frequency | Experimental Frequency |

|---|---|---|---|

| C-H stretch (aromatic) | 3150 | 3024 | 3020 |

| C=C/C=N ring stretch | 1625 | 1560 | 1555 |

| C-H in-plane bend | 1240 | 1190 | 1188 |

| Ring breathing | 1010 | 969 | 970 |

| C-H out-of-plane bend | 780 | 749 | 745 |

Reaction Mechanism Modeling and Energy Profiles

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), chemists can trace the path from reactants to products, identify intermediate species, and locate the high-energy transition state (TS) that controls the reaction rate. nih.gov

For reactions involving pyridine derivatives, such as substitution or addition reactions, computational modeling can:

Identify Reaction Pathways: Determine whether a reaction proceeds through a stepwise or concerted mechanism (e.g., SN1 vs. SN2). osu.edu

Locate Transition States: Optimize the geometry of the transition state, which represents the energy maximum along the reaction coordinate.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key parameter for calculating theoretical reaction rates. rsc.org

By constructing a reaction energy profile, which plots energy versus the reaction coordinate, researchers can visualize the entire energetic landscape of a reaction, providing a deep understanding of its feasibility and kinetics. rsc.org For example, studies on the reactions of pyridine have computationally explored complex pathways involving barrierless additions, the formation of intermediates, and ring-contraction mechanisms. nih.gov

Derivatives, Analogues, and Structural Modifications

Synthesis of Substituted 3-(Prop-1-en-2-yl)pyridine Derivatives

The synthesis of derivatives of this compound often begins with precursors like 3-acetylpyridine (B27631). One significant class of derivatives synthesized from this precursor are chalcones, or more formally, (E)-3-aryl-1-(pyridin-3-yl)prop-2-en-1-ones. These compounds are typically formed through an aldol (B89426) condensation reaction between 3-acetylpyridine and a substituted benzaldehyde. researchgate.net This reaction creates a prop-2-en-1-one bridge, extending the conjugation of the pyridine (B92270) system.

Further derivatization can be achieved through reactions at the ketone or alkene group of these chalcone (B49325) intermediates. For instance, oximation of the ketone followed by alkylation can produce a series of (E,Z)-O-alkyl- and O-benzyloximes. researchgate.net Another approach involves using 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one as a versatile precursor, which can react with various nucleophiles to afford a wide range of heterocyclic derivatives, including pyrazoles and pyrimidines. bohrium.com The synthesis of cyanopyridine scaffolds can be achieved by reacting a chalcone, such as 3-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, with active nitriles like malononitrile. researchgate.net

The table below summarizes synthetic approaches to create substituted derivatives starting from related pyridine precursors.

| Starting Material | Reagents | Product Type | Reference |

| 3-Acetylpyridine | Substituted Benzaldehyde, KOH/MeOH | (E)-3-Aryl-1-(pyridin-3-yl)prop-2-en-1-one (Chalcone) | researchgate.netbrieflands.com |

| (E)-3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one | Hydroxylamine, Alkyl Halide | (E,Z)-O-Alkyloxime Ether Derivative | researchgate.net |

| 3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one | Various Nucleophiles (e.g., hydrazines) | Pyrazole, Pyrimidine Derivatives | bohrium.com |

| 3-(4-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | Malononitrile | 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivative | researchgate.net |

Pyridine Ring Modifications and Functionalization at Different Positions

Direct functionalization of the pyridine ring in this compound is a key strategy for creating structural diversity. The inherent electronic properties of the pyridine ring, being electron-deficient, typically direct electrophilic substitutions to the C-3 (meta) position, which is already occupied. However, modern synthetic methods allow for functionalization at other positions. nih.govrsc.org

C-H functionalization is a powerful tool that avoids the need for pre-functionalized starting materials. rsc.org Strategies have been developed for the highly regioselective C-4 functionalization of pyridines by using enzyme-mimicking reagents, enabling both alkylation and arylation. researchgate.net For meta-C-H functionalization, a common challenge due to the ring's electronics, recent protocols involve the temporary dearomatization of the pyridine ring into an electron-rich intermediate, which can then undergo regioselective electrophilic functionalization before rearomatizing. nih.gov

Metalation is another route to functionalize the pyridine ring. Direct lithiation can be difficult, but the use of mixed Mg/Li bases can facilitate regioselective metalation, for example, at the C-2 or C-4 positions, allowing for the introduction of various substituents. d-nb.info

The following table outlines potential modifications at different positions of the pyridine ring.

| Position | Modification Type | General Method | Potential Reagents | Reference |

| C-2 | Phenylation | Metalation followed by cross-coupling | Phenyllithium | cdnsciencepub.com |

| C-4 | Alkylation/Arylation | C-H Functionalization (Enzyme-mimic) | Ionic and radical nucleophiles | researchgate.net |

| C-5 | Phenylation | Metalation followed by cross-coupling | Phenyllithium | cdnsciencepub.com |

| C-5 | Alkyne Introduction | Sonogashira coupling | Trimethylsilylacetylene | jst.go.jp |

| meta (C-5) | Halogenation, Trifluoromethylation | Dearomatization-Rearomatization | Electrophiles (e.g., NBS, Togni's reagent) | nih.gov |

Side Chain (Prop-1-en-2-yl) Structural Variations

The isopropenyl side chain is a versatile functional group that can undergo numerous transformations.

Reduction: The double bond of the prop-1-en-2-yl group can be readily reduced to a single bond through catalytic hydrogenation. For example, hydrogenating 3-isopropenylpyridine in the presence of Adams' catalyst yields 3-isopropylpyridine. cdnsciencepub.com

Isomerization and Extension: The position of the double bond and the structure of the chain can be altered. Related structures include 3-(2-methylprop-1-en-1-yl)pyridine, where the double bond is shifted. More complex variations involve condensation reactions, such as those used to form chalcones like (E)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one, which effectively replaces the methyl group of the isopropenyl moiety with a carbonyl-linked phenyl group. researchgate.net

Functionalization: The side chain can be incorporated into more complex heterocyclic systems. For instance, a [3-(pyridin-4-yl)-4,5-dihydroisoxazol-5-yl]methyl group can be attached to another large fused-ring system, demonstrating a significant structural variation originating from a pyridine acrylic acid-type precursor. researchgate.net

The table below details some structural variations of the side chain.

| Original Side Chain | Modified Side Chain | Compound Name | Method | Reference |

| Prop-1-en-2-yl | Isopropyl | 3-Isopropylpyridine | Catalytic Hydrogenation | cdnsciencepub.com |

| Prop-1-en-2-yl | 2-Methylprop-1-en-1-yl | 3-(2-Methylprop-1-en-1-yl)pyridine | Isomerization/Synthesis from different precursors | |

| Prop-1-en-2-yl | (E)-3-Oxo-3-phenylprop-1-en-1-yl | (E)-1-Phenyl-3-(pyridin-3-yl)prop-2-en-1-one | Aldol Condensation (from 3-acetylpyridine) | researchgate.net |

| Prop-1-en-2-yl | (E)-3-Oxo-3-(3-aminoazetidin-1-yl)prop-1-en-1-yl | (E)-1-(3-Aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one | Amide bond formation | vulcanchem.com |

Chalcogenide and Other Heterocyclic Analogues

Analogues of this compound can be created by replacing the pyridine ring with other heterocyclic systems or by incorporating chalcogen atoms (S, Se). researchgate.net

Heterocyclic Analogues: The pyridine ring can be substituted with other five- or six-membered heterocycles. A direct analogue is 2-isopropenylthiophene, where the nitrogen-containing pyridine ring is replaced by a sulfur-containing thiophene (B33073) ring. acs.orgacs.org The synthesis of such compounds allows for the study of how different heteroatoms influence chemical properties and reactivity. acs.org Furan-containing analogues, such as 3-(furan-2-yl)-1,3-diarylpropan-1-ones, can be transformed into prop-2-en-1-one structures through oxidative dearomatization of the furan (B31954) ring. mdpi.com

Chalcogenide Analogues: Chalcogen atoms can be incorporated either by replacing the nitrogen in the ring (less common for direct analogues) or by fusing a chalcogen-containing ring to the pyridine scaffold. For example, thienopyridines, which are fused thiophene-pyridine systems, can be synthesized from substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives. researchgate.net These fused systems represent a significant structural modification. Organoselenium compounds can also be prepared, for example, by reacting precursors with reagents like methylseleno-pyrrolidine, to create novel structures containing a C-Se bond. google.com

The following table presents examples of heterocyclic and chalcogenide analogues.

| Analogue Type | Example Compound/Class | Key Structural Change | Reference |

| Heterocyclic (Thiophene) | 2-Isopropenylthiophene | Pyridine ring replaced by a thiophene ring | acs.orgacs.org |

| Heterocyclic (Fused) | Thieno[2,3-b]pyridines | Thiophene ring fused to the pyridine core | researchgate.net |

| Heterocyclic (Furan) | (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one | Pyridine ring replaced by a furan ring | mdpi.com |

| Chalcogenide (Selenium) | 2-Hydroxy-3-(methylseleno)propan-1-one derivatives | Incorporation of a methylseleno (-SeMe) group | google.com |

| Chalcogenide (Fused) | researchgate.netresearchgate.netThiadiazolo[3,4-b]pyrazines | Fused chalcogenodiazole ring system | researchgate.net |

Polymerization and Material Science Applications

Polymerization Mechanisms of 3-(Prop-1-en-2-yl)pyridine and its Derivatives

The polymerization of this compound and its derivatives can be achieved through several mechanisms, leading to a variety of polymer architectures and properties.

Free radical polymerization is a common method for polymerizing vinyl monomers like this compound. This process is typically initiated by thermal or photochemical decomposition of an initiator molecule to generate free radicals. Research into the free radical polymerization of related pyridine-containing monomers, specifically Schiff base monomers derived from aminopyridines, has demonstrated the synthesis of poly(azomethine)s. researchgate.netcomu.edu.tr

In a typical synthesis, Schiff base monomers created from the condensation of peril aldehyde with 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine (B3432731) were polymerized in methanol (B129727) using azobisisobutyronitrile (AIBN) as the initiator at 60°C. researchgate.net This method yields poly(azomethine)s with conjugated imine bonds and high thermal stability. researchgate.net The resulting polymers, such as Poly[((4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methylene)pyridin-2-amine], have been characterized for their molecular weight and potential as conductive materials. researchgate.net For instance, the weight average molecular weights (Mw) for polymers derived from 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine were found to be 22,400, 20,000, and 24,800 g/mol , respectively. researchgate.net

| Monomer | Polymer Name | Initiator | Temperature (°C) | Mw ( g/mol ) |

| ((4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methylene)pyridin-2-amine | P-2-PSHMPA | AIBN | 60 | 22,400 |

| ((4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methylene)pyridin-3-amine | P-3-PSHMPA | AIBN | 60 | 20,000 |

| ((4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methylene)pyridin-4-amine | P-4-PSHMPA | AIBN | 60 | 24,800 |

Table 1: Free radical polymerization of aminopyridine-based Schiff base monomers and resulting polymer molecular weights. researchgate.net

While this compound itself does not undergo ROMP, its structural analogues, particularly pyridinonorbornenes, are suitable monomers for this type of polymerization. rsc.orgchemrxiv.orgchemrxiv.org ROMP is a powerful chain-growth polymerization method catalyzed by transition-metal complexes, such as Grubbs catalysts, that is known for its ability to produce polymers with well-defined structures and low polydispersity. rsc.orgrsc.org

The synthesis of pyridinonorbornene monomers can be achieved through a [4+2] cycloaddition reaction between a 2,3-pyridyne and cyclopentadiene. rsc.orgchemrxiv.org The inherent Lewis basicity of the pyridine (B92270) nitrogen can sometimes interfere with the transition-metal catalyst, but strategic monomer design can lead to well-controlled, living polymerizations. rsc.orgchemrxiv.orgchemrxiv.org For example, norbornene-based functional monomers have been successfully polymerized via ROMP using a second-generation Hoveyda-Grubbs catalyst to create molecularly imprinted polymers (MIPs). rsc.org This approach is particularly useful for templates that act as free-radical quenchers, which would inhibit traditional free radical polymerization. rsc.orgrsc.org The resulting polypyridinonorbornenes often exhibit high glass transition (Tg) and decomposition temperatures (Td), making them suitable for high-temperature applications. rsc.org

Enzymatic catalysis offers a green and highly selective alternative to traditional polymerization methods. Lipases, for instance, are used in the synthesis of functional polymers. google.com The molecular imprinting technique, which can be seen as mimicking natural enzyme-substrate interactions, utilizes functional monomers to create specific polymer networks. rsc.orgrsc.org While specific examples of enzyme-catalyzed polymerization of this compound are not extensively documented, processes involving related monomers highlight the potential of this approach. For example, a patented process describes the use of lipase (B570770) enzymes, such as Candida antarctica lipase B (CALB), for the transesterification of esters with polyolefins to create functionalized polymers. google.com This methodology suggests a possible route for the enzymatic functionalization or polymerization of pyridine-containing monomers under mild reaction conditions.

Advanced Materials Synthesis and Characterization

The polymerization of this compound and its derivatives opens the door to a wide range of advanced materials with specific electronic, thermal, and chemical properties.

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This structure imparts unique electronic and optical properties, making them suitable for applications in organic electronic devices. google.comgoogle.com

Poly(azomethine)s synthesized from Schiff base monomers containing pyridine and vinyl units are a class of such conjugated polymers. researchgate.netcomu.edu.tr The presence of both the imine (-C=N-) bond and the pyridine ring within the polymer backbone contributes to the conjugated system. researchgate.net These polymers have demonstrated potential as conductive materials. researchgate.net The electrical conductivity of these poly(azomethine)s has been measured using the four-point probe technique. researchgate.net Doping the polymers, for instance with iodine, can significantly enhance their conductivity, a common characteristic of semiconducting polymers. researchgate.net The combination of high thermal stability and electrical conductivity makes these materials promising for various electronic applications. researchgate.net

| Polymer | Undoped Conductivity (S/cm) | Doped (Iodine) Conductivity (S/cm) |

| P-2-PSHMPA | 1.1 x 10⁻⁹ | 2.5 x 10⁻⁶ |

| P-3-PSHMPA | 1.8 x 10⁻¹⁰ | 1.3 x 10⁻⁷ |

| P-4-PSHMPA | 3.2 x 10⁻⁹ | 4.1 x 10⁻⁶ |

Table 2: Electrical conductivity of poly(azomethine)s derived from aminopyridine-based monomers. researchgate.net

The pyridine group in polymers derived from this compound provides a versatile handle for creating functional materials with specific applications. The Lewis basicity of the nitrogen atom allows these polymers to act as ligands for metal ions, as proton acceptors, or as sites for quaternization to introduce positive charges. rsc.orgopenmedicinalchemistryjournal.com

These properties are exploited in various fields:

Contaminant Capture: Pyridine-containing polymers are investigated for the removal of organic pollutants from water. rsc.orgchemrxiv.orgchemrxiv.org

Self-Assembly: Block copolymers containing pyridine segments can self-assemble into well-ordered nanostructures, which is useful for applications in nanotechnology and materials science. rsc.orgchemrxiv.orgchemrxiv.org

Nanocomposite Materials: Hyperbranched polymers with pyridine-functionalized triazole groups have been used as templates to coordinate with silver ions and stabilize silver nanoparticles. researchgate.net The resulting nanocomposite coatings have potential applications as antibacterial materials and in heterogeneous catalysis. researchgate.net

High-Performance Materials: Polymers based on pyridinonorbornene exhibit high thermal stability, making them promising for applications that require resistance to high temperatures. rsc.org

The characterization of these functional polymers involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the polymer structure. researchgate.netslideshare.net Thermal properties are assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), while molecular weight and distribution are determined by Gel Permeation Chromatography (GPC). slideshare.netresearchgate.netcmu.edu

Hybrid Materials and Composites

The integration of this compound and its related isomers, such as vinylpyridines, into hybrid materials and composites represents a significant area of research. Hybrid materials are broadly defined as composites containing two or more constituent phases at the nanometer or molecular level, typically combining an organic component with an inorganic one. researchgate.netjmaterenvironsci.com This combination aims to create new materials with synergistic properties that surpass those of the individual components. The properties of a hybrid composite are influenced by factors such as the characteristics of the constituent materials, the degree of interfacial bonding, and the volume fraction of each component. csir.co.za

In the context of this compound, its pyridine moiety and polymerizable vinyl group make it a valuable building block for creating functional hybrid materials. The pyridine nitrogen atom is a well-known ligand capable of forming strong complexes with many transition metal ions. core.ac.uk By immobilizing or grafting polymers derived from vinylpyridines onto the surface of porous inorganic materials like silica (B1680970) gel, it is possible to create composite sorbents with a high affinity for specific metal cations. core.ac.ukmdpi.com

Research has focused on creating these hybrid materials by functionalizing inorganic substrates, which confers the chemical reactivity of the organic pyridine unit onto the robust, high-surface-area inorganic support. This approach has been particularly fruitful in the development of materials for environmental applications, such as the removal of heavy metal ions from aqueous solutions.

Research Findings on Pyridine-Based Hybrid Materials

Studies have demonstrated the successful creation of mineral-organic composites through the in situ immobilization of pyridine-containing copolymers onto silica gel surfaces. In one such study, a copolymer of 4-vinylpyridine, styrene, and maleic anhydride (B1165640) was immobilized on silica gel. core.ac.uk The resulting hybrid material showed significantly altered physical properties compared to the original silica gel, as detailed in Table 1.

Table 1: Comparison of Physical Properties of Silica Gel Before and After Copolymer Immobilization

| Property | Parent Silica Gel | Poly(4-vinylpyridine-co-styrene-co-maleic anhydride)/Silica Gel Composite |

|---|---|---|

| Surface Area (m²/g) | 447 | 70.33 |

| Average Pore Volume (cm³/g) | 0.686 | 0.138 |

| Average Pore Diameter (nm) | 5.92 | 7.47 |

Data sourced from Suberlyak et al. core.ac.uk

The data indicates that the immobilization of the copolymer leads to a significant reduction in surface area and pore volume, suggesting the polymer partially fills or covers the pores of the silica support. core.ac.uk Despite this, the functionalization dramatically enhances the material's performance in specific applications.

The primary application explored for these hybrid materials is the adsorption of heavy metal ions. The nitrogen atom in the pyridine ring acts as a complex-forming site, leading to a high sorption capacity for various metals. Research has quantified the adsorption capabilities of these materials for several toxic metal ions. For instance, the composite functionalized with poly(4-vinylpyridine-co-styrene-co-maleic anhydride) showed a five-fold increase in sorption capacity for Cu(II) ions compared to the unmodified silica gel. core.ac.uk Other studies involving different immobilized pyridine derivatives, such as 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (B184341) and 1-(Pyridin-2-yl) imine on silica, have also reported high adsorption efficiencies. mdpi.comresearchgate.net

Table 2: Metal Ion Adsorption Capacity of Various Pyridine-Functionalized Hybrid Silica Materials

| Hybrid Material | Target Metal Ion | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Poly(4-vinylpyridine-co-styrene-co-maleic anhydride)/Silica Gel | Cu(II) | 2.5 | core.ac.uk |

| Poly(4-vinylpyridine-co-styrene-co-maleic anhydride)/Silica Gel | Pb(II) | 2.6 | core.ac.uk |

| Poly(4-vinylpyridine-co-styrene-co-maleic anhydride)/Silica Gel | Fe(III) | 1.8 | core.ac.uk |

| SiN-imd-py (Silica-immobilized 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) | Cu(II) | 97.11 | mdpi.com |

| SiNPn (Silica-immobilized 1-(Pyridin-2-yl) imine) | Hg(II) | 15.6 | researchgate.net |

| SiNPn (Silica-immobilized 1-(Pyridin-2-yl) imine) | Pb(II) | 6.5 | researchgate.net |

Data compiled from multiple sources. core.ac.ukmdpi.comresearchgate.net

These findings underscore the effectiveness of using pyridine-functionalized molecules to create advanced composites. The covalent bonding of the organic ligand to the solid matrix prevents its loss during use, offering a significant advantage over liquid-liquid extraction methods. researchgate.net The thermal stability of these materials has also been investigated. Thermogravimetric analysis (TGA) of a silica gel functionalized with 1-(Pyridin-2-yl) imine showed that the material was thermally stable, with decomposition of the organic component occurring at temperatures between 200°C and 800°C. mdpi.comresearchgate.net More sophisticated hybrid composites, such as those involving a Picolylamine–Ni(II) complex attached to silica-coated magnetic nanoparticles, have been developed for catalytic applications, demonstrating the versatility of this approach. rsc.org

Emerging Research Areas and Future Directions

Catalytic Applications in Organic Synthesis

The presence of the pyridine (B92270) nitrogen atom and the reactive isopropenyl group makes 3-(Prop-1-en-2-yl)pyridine a versatile building block and a potential ligand in catalysis. While direct catalytic applications of the compound itself are a nascent field of study, the broader class of pyridine derivatives is well-established in facilitating a variety of organic transformations.

Research has shown that pyridine derivatives can act as ligands for transition metals, modulating the metal center's electronic properties and steric environment to control catalytic activity and selectivity. The isopropenyl substituent in this compound can be strategically functionalized to create novel ligand architectures. For example, it can participate in polymerization reactions, allowing for its incorporation into polymer-supported catalysts, which offer advantages in terms of catalyst recovery and reuse.

Derivatives of similar structures, such as those used in the synthesis of imidazo[1,5-a]pyridines, have been shown to be effective in reactions catalyzed by Lewis acids like bismuth(III) trifluoromethanesulfonate. acs.org Furthermore, iron-catalyzed functionalization of related imidazo[1,2-a]pyridine (B132010) cores highlights the potential for developing new catalytic C-H activation strategies. rsc.org The future in this area involves designing specific catalytic systems where the unique steric and electronic properties of this compound can be harnessed to achieve novel reactivity or selectivity in important organic reactions.

Role in Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, is an area where pyridine-containing molecules have been extensively studied. The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions. These features are crucial for the construction of complex, self-assembled supramolecular architectures.

The interaction of pyridine-based chalcones with metal complexes, such as trinuclear silver(I) pyrazolate, demonstrates the critical role of both the pyridine nitrogen and carbonyl groups in coordination, alongside significant π-π and metal-π non-covalent interactions that dictate the final structure. mdpi.com In one study, the formation of a complex between a Z-isomer of a pyridine-containing chalcone (B49325) and a silver macrocycle involved chelation of a single silver ion by both the oxygen and nitrogen atoms, forcing a significant change in the metal's coordination geometry. mdpi.com

Molecules like (2E)-3-(6-methoxynaphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one form extensive hydrogen-bonded sheets, demonstrating the power of C-H···O and C-H···π interactions in creating organized solid-state structures. researchgate.net The future for this compound in this field lies in its use as a tailored building block for creating functional supramolecular materials, such as metal-organic frameworks (MOFs), gels, and liquid crystals, where the isopropenyl group can be used as a reactive handle for post-assembly modification or polymerization.

Advanced Spectroscopic Probes and Imaging

Fluorescent probes are indispensable tools in chemical biology and materials science for sensing and imaging. Pyridine derivatives are frequently incorporated into fluorescent molecules due to their ability to modulate electronic transitions. Chalcones and other compounds containing a pyridine ring linked to another aromatic system through a propenone bridge have shown promise as advanced spectroscopic tools.

For instance, pyrene-based probes incorporating a vinyl-pyridine moiety have been developed for the selective detection of metal ions like Cr³⁺ and Cu²⁺ in living cells. researchgate.net The interaction with the metal ion alters the electronic structure of the probe, leading to a "turn-on" fluorescent response that can be easily detected. researchgate.net The photophysical properties of these systems, such as their emission wavelength and quantum yield, can be finely tuned by chemical modification or by environmental factors like protonation. researchgate.net

Complexes formed between pyridine-based chalcones and silver pyrazolate macrocycles exhibit interesting photoluminescent properties. mdpi.com The complexation can switch the nature of the light emission, for example, from a charge transfer to a ligand-centered emission, and can significantly shift the emission to lower energies. mdpi.com While specific studies on this compound as a probe are still emerging, its structural motifs are present in these advanced materials. Future research will likely focus on designing and synthesizing novel probes based on this scaffold for applications in biological imaging and environmental sensing.

Theoretical Insights into Complex Chemical Phenomena

Computational chemistry provides powerful tools for understanding the structure, reactivity, and spectroscopic properties of molecules. Density Functional Theory (DFT) is widely used to study pyridine derivatives, offering deep insights that complement experimental findings. researchgate.netbohrium.comconicet.gov.ar

Theoretical studies on molecules structurally related to this compound, such as pyridine-based chalcones, have been used to:

Optimize Molecular Geometry: Calculations can predict bond lengths and angles in the ground state, which show good agreement with experimental data from X-ray diffraction. conicet.gov.arresearchgate.net

Analyze Spectroscopic Data: Calculated vibrational frequencies and NMR chemical shifts (¹H and ¹³C) help in the detailed interpretation of experimental FT-IR and NMR spectra. researchgate.netconicet.gov.ar

Understand Chemical Reactivity: The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netconicet.gov.ar

Simulate Molecular Surfaces: Calculations of the Molecular Electrostatic Potential (MEP) provide a visual understanding of the charge distribution and are useful for predicting how a molecule will interact with other species. researchgate.net

These theoretical approaches are essential for rational drug design and the development of new materials, allowing for the in silico screening of derivatives before their synthesis.

Table 1: Theoretical vs. Experimental Data for a Related Pyridine Chalcone

| Parameter | Calculation Method | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|

| Bond Length (C=C) | B3LYP | 1.343 Å | 1.299 Å - 1.473 Å | conicet.gov.ar |

| Bond Length (C=O) | B3LYP | ~1.25 Å (typical) | ~1.23 Å (typical) | conicet.gov.ar |

| ¹H NMR Shift | GIAO approach | Correlates well | Correlates well | researchgate.net |

| ¹³C NMR Shift | GIAO approach | Correlates well | Correlates well | researchgate.net |

| HOMO-LUMO Gap | DFT | Reflects reactivity | - | researchgate.net |